

Potential Biological Activity of 2,6-dimethyl-3(2H)-benzofuranone: A Technical Guide

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Compound of Interest

Compound Name: 3(2H)-Benzofuranone, 2,6-dimethyl-

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Disclaimer: Direct experimental data on the biological activity of 2,6-dimethyl-3(2H)-benzofuranone is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential biological activities of this compound based on the established activities of the broader benzofuranone chemical class and its closely related substituted analogs. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

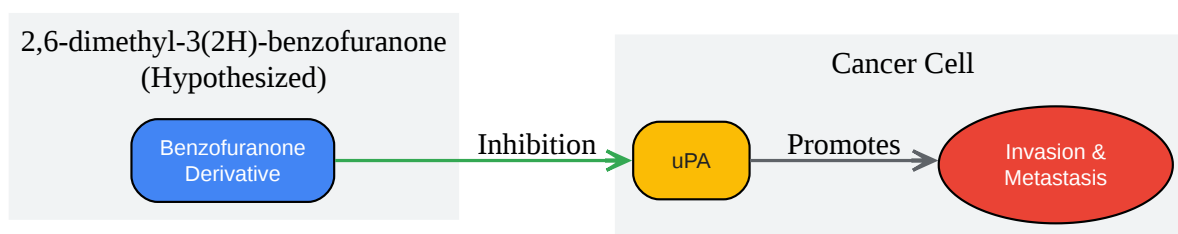
The benzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.^{[1][2][3]} These activities are largely dictated by the nature and position of substituents on the bicyclic ring system. While 2,6-dimethyl-3(2H)-benzofuranone itself is not extensively studied, its structural motifs suggest potential for various pharmacological effects, including but not limited to anticancer, antimicrobial, and neuroprotective activities. This document collates and extrapolates data from related compounds to provide a predictive profile for 2,6-dimethyl-3(2H)-benzofuranone and to guide future research.

Potential Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, 2,6-dimethyl-3(2H)-benzofuranone could potentially exhibit several biological activities.

Anticancer Activity

Numerous substituted benzofuranone derivatives have demonstrated potent anticancer activity. [2][4] The mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival. For instance, certain benzofuran derivatives have been shown to inhibit urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer invasion and metastasis. [2] The addition of a benzofuran group to known inhibitors has been shown to increase potency. [2]



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Caption: Hypothesized anticancer mechanism via uPA inhibition.

Antimicrobial Activity

The benzofuran scaffold is a common feature in compounds with antibacterial and antifungal properties. [1][5] The introduction of substituents such as halogens or hydroxyl groups on the benzofuran ring has been shown to be closely related to their antibacterial activity. [1] Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. [5]

Neuroprotective and Psychoactive Properties

Certain substituted benzofurans are known to act as monoamine releasing agents and receptor agonists, indicating potential for psychoactive effects. [6] Furthermore, derivatives of 2-

arylbenzofuran have been investigated as dual inhibitors of cholinesterase and β -secretase, enzymes implicated in the pathology of Alzheimer's disease.[7]

Quantitative Data for Related Benzofuranone Derivatives

To provide a quantitative perspective, the following table summarizes the biological activity data for several substituted benzofuranone derivatives. This data can serve as a benchmark for future studies on 2,6-dimethyl-3(2H)-benzofuranone.

Compound Class	Specific Derivative	Target/Assay	Activity (IC50/Ki/MIC)	Reference
6-HMA-Based Benzofuran	4-fluoro-2-benzofuranyl derivative	uPA Inhibition	Ki = 88 nM; IC50 = 0.43 μ M	[2]
Benzofuran-Piperazine	Lead candidate 1.19	MDA-MB-231 cell proliferation	-	[4]
2-Arylbenzofuran	Compound 20	Acetylcholinesterase Inhibition	IC50 = 0.086 \pm 0.01 μ mol·L ⁻¹	[7]
Substituted Benzofuran	Hydroxyl at C-6	S. aureus, MRSA, B. subtilis, P. aeruginosa	MIC80 = 0.78-3.12 μ g/mL	[5]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of research findings. Below are representative methodologies for the synthesis and biological evaluation of benzofuranone derivatives.

General Synthesis of Substituted Benzofuranones

The synthesis of benzofuranones can be achieved through various routes. A common approach involves the reaction of a substituted phenol with an appropriate reagent to form the

furanone ring. For 2,6-dimethyl-3(2H)-benzofuranone, a plausible synthetic route would be the reaction of 4-methylphenol with a lactone precursor, followed by intramolecular cyclization.



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Caption: A potential synthetic workflow for 2,6-dimethyl-3(2H)-benzofuranone.

A general procedure for the synthesis of benzofuranones is as follows:

- A solution of the appropriately substituted phenol is prepared in a suitable solvent (e.g., dichloromethane, toluene).
- The solution is cooled to 0°C, and a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) is added.
- The appropriate acylating or alkylating agent is added dropwise, and the reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- The reaction is quenched with water or a dilute acid solution.
- The organic layer is separated, washed, dried, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

- Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- The cells are treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 μM) and incubated for another 48-72 hours.

- After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
- The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals.
- The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antibacterial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- A standardized inoculum of the bacterial strain to be tested is prepared and added to each well.
- The plate is incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2,6-dimethyl-3(2H)-benzofuranone is currently lacking, the extensive research on the benzofuranone scaffold strongly suggests its potential as a bioactive molecule. The data from related compounds indicate that it may possess anticancer, antimicrobial, and neuroprotective properties.

Future research should focus on the following:

- **Synthesis and Characterization:** Development of an efficient and scalable synthesis for 2,6-dimethyl-3(2H)-benzofuranone and its full analytical characterization.
- **In Vitro Screening:** Comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes and receptors to identify its primary biological activities.
- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways modulated by the compound for any identified activities.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of analogs with modifications at the 2 and 6 positions and other sites on the benzofuranone core to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of 2,6-dimethyl-3(2H)-benzofuranone.

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